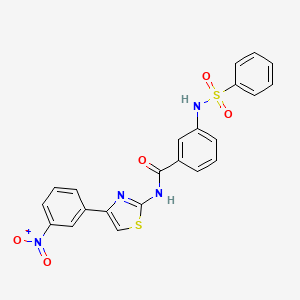
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various N-substituted benzamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant electrophysiological activity comparable to sematilide, a class III antiarrhythmic agent . Similarly, the synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides has been described, with some compounds demonstrating potent antimicrobial and antiproliferative activities . Thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, have also been synthesized and shown to possess antimicrobial activity, with electron-donating groups enhancing this effect .
Molecular Structure Analysis
The molecular
Applications De Recherche Scientifique
Antimicrobial Applications
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide and its derivatives have shown promising results as antimicrobial agents. They have been effective against various bacteria and fungi, including Gram-positive, Gram-negative strains, and fungal species like Candida albicans and Aspergillus niger. Compounds with electron-donating groups like hydroxyl and amino have demonstrated maximum antimicrobial activity, whereas electron-withdrawing moieties, such as nitro groups, exhibited lower activity (Chawla, 2016). Similarly, certain N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent growth inhibitory effects against pathogenic strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017).
Anticancer and Antiproliferative Activities
Certain derivatives of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide have demonstrated promising anticancer and antiproliferative activities. For instance, some synthesized derivatives showed moderate to excellent activity against various cancer cell lines, outperforming reference drugs like etoposide in certain cases (Ravinaik et al., 2021). Additionally, certain indol-3-ylazo-benzamide derivatives were identified as potent leads for developing novel antiproliferative agents, demonstrating significant activity against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).
Anti-Parasitic Activities
The thiazolide class of compounds, which includes N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide derivatives, has shown broad-spectrum activities against various parasites, bacteria, and viruses. These compounds have been studied for their efficacy against Neospora caninum tachyzoites and were found to exhibit significant antiparasitic activity, indicating potential applications in combating parasitic infections (Esposito et al., 2005). Further studies on the structure-activity relationships of these compounds have provided insights into designing more specific and potent anti-parasitic drugs (Hemphill et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)15-6-5-9-18(13-15)26(28)29)16-7-4-8-17(12-16)25-33(30,31)19-10-2-1-3-11-19/h1-14,25H,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDKMBBMTNZVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

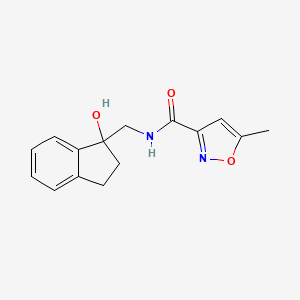
![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)
![4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2564910.png)
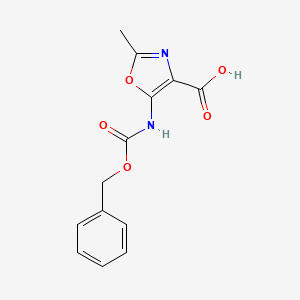


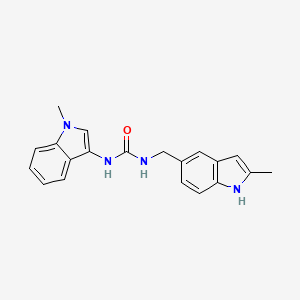
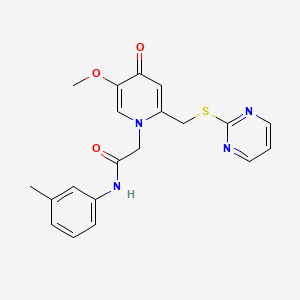
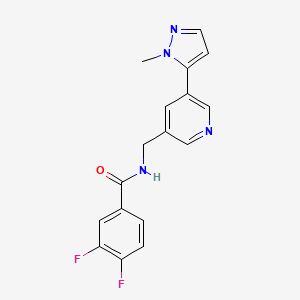
![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)
![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)